N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
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Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H26N4O3S2 and its molecular weight is 410.55. The purity is usually 95%.
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Scientific Research Applications
Molecular Interactions and Conformational Analysis
Research on similar molecules has focused on understanding their molecular interactions with receptors, such as the CB1 cannabinoid receptor. For instance, Shim et al. (2002) explored the molecular interaction of a closely related antagonist, highlighting the importance of specific conformations for receptor binding and suggesting a framework for developing pharmacophore models for receptor ligands (Shim et al., 2002).
Antimicrobial and Antituberculosis Activity
The compound's framework has been incorporated into molecules with significant antimicrobial and antituberculosis properties. For example, Jeankumar et al. (2013) designed thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors, showing promising activity against tuberculosis (Jeankumar et al., 2013).
Heterocyclic Synthesis
The compound's structural motifs are valuable in heterocyclic synthesis, contributing to the creation of diverse heterocyclic compounds. Ledenyova et al. (2018) discussed the synthesis of pyrazolo[5,1-c][1,2,4]triazines, demonstrating the compound's role in generating novel heterocyclic structures with potential biological activities (Ledenyova et al., 2018).
Anticancer Evaluation
The structural analogues of this compound have been evaluated for anticancer activity, highlighting the potential therapeutic applications. Turov (2020) examined the anticancer activity of polyfunctional substituted 1,3-thiazoles, showing promising results against various cancer cell lines, indicating the relevance of this chemical framework in designing anticancer agents (Turov, 2020).
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3S2/c1-13-11-14(2)22(20-13)16(17-5-4-10-26-17)12-19-18(23)15-6-8-21(9-7-15)27(3,24)25/h4-5,10-11,15-16H,6-9,12H2,1-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIZJVMHMBUPDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C2CCN(CC2)S(=O)(=O)C)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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